molecular formula C24H37NO B4681627 2,6-dicyclohexyl-4-(1-piperidinylmethyl)phenol

2,6-dicyclohexyl-4-(1-piperidinylmethyl)phenol

Cat. No. B4681627
M. Wt: 355.6 g/mol
InChI Key: FWLHFVJLMPECPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dicyclohexyl-4-(1-piperidinylmethyl)phenol, also known as DCMXP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,6-dicyclohexyl-4-(1-piperidinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to a decrease in inflammation and tumor growth, as well as an increase in the production of certain proteins and other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antitumor properties. It has also been shown to affect the expression of certain genes and proteins, as well as the production of certain molecules and signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dicyclohexyl-4-(1-piperidinylmethyl)phenol in lab experiments is its versatility and potential for use in various fields. However, one of the main limitations is the difficulty in synthesizing and purifying the compound, as well as the potential for toxicity and other side effects.

Future Directions

There are several future directions for research on 2,6-dicyclohexyl-4-(1-piperidinylmethyl)phenol, including the development of new drugs based on its antitumor and anti-inflammatory properties, the synthesis of new materials and polymers using this compound as a building block, and the exploration of new catalytic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

2,6-dicyclohexyl-4-(1-piperidinylmethyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In catalysis, this compound has been shown to be an effective catalyst for various chemical reactions.

properties

IUPAC Name

2,6-dicyclohexyl-4-(piperidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO/c26-24-22(20-10-4-1-5-11-20)16-19(18-25-14-8-3-9-15-25)17-23(24)21-12-6-2-7-13-21/h16-17,20-21,26H,1-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLHFVJLMPECPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2O)C3CCCCC3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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